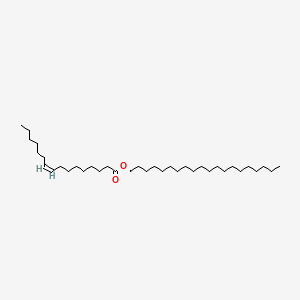
5,6,7,8-Tetrahydroquinazoline-2,4,6-triamine
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydroquinazoline-2,4,6-triamine can be achieved using α-aminoamidines and diarylidencyclohexanones. The reaction occurs in pyridine solution by heating at 100°C for 24 hours, resulting in yields ranging from 47% to 80% . This method is characterized by mild conditions and excellent yields, making it a preferred route for synthesizing this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthetic route involving α-aminoamidines and diarylidencyclohexanones can be scaled up for industrial applications due to its simplicity and high yield .
Analyse Chemischer Reaktionen
Types of Reactions
5,6,7,8-Tetrahydroquinazoline-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazoline derivatives.
Reduction: Reduction reactions can convert quinazoline derivatives back to tetrahydroquinazoline forms.
Substitution: Substitution reactions can introduce different functional groups into the quinazoline ring, enhancing its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (R-X) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
5,6,7,8-Tetrahydroquinazoline-2,4,6-triamine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 5,6,7,8-Tetrahydroquinazoline-2,4,6-triamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound exhibits high binding affinity toward enzymes such as dihydrofolate reductase (DHFR), pantothenate kinase (Mt PanK), and FAD-containing oxidoreductase DprE1 (Mt DprE1).
Pathways Involved: By inhibiting these enzymes, the compound disrupts essential metabolic pathways in Mycobacterium tuberculosis, leading to its potential use as an antitubercular agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazoline: A parent compound with a similar structure but lacking the tetrahydro and triamine functionalities.
Tetrahydroquinazoline: Similar to 5,6,7,8-Tetrahydroquinazoline-2,4,6-triamine but without the triamine groups.
Quinazolinone: Contains a carbonyl group, making it structurally different but functionally similar in some reactions.
Eigenschaften
IUPAC Name |
5,6,7,8-tetrahydroquinazoline-2,4,6-triamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5/c9-4-1-2-6-5(3-4)7(10)13-8(11)12-6/h4H,1-3,9H2,(H4,10,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAUXBDSAFRANGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)C(=NC(=N2)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Cyclohexylmethoxy-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B3117586.png)







![4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-4-amine))](/img/structure/B3117651.png)





